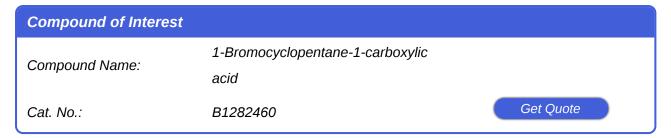




An In-depth Technical Guide to 1-Bromocyclopentane-1-carboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of **1-Bromocyclopentane-1-carboxylic acid**. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

1-Bromocyclopentane-1-carboxylic acid is a halogenated carboxylic acid with a cyclopentane ring. The bromine atom and the carboxylic acid group are both attached to the same carbon atom, creating a quaternary center.

Table 1: Chemical Identifiers and Physical Properties



Property	Value	Reference
IUPAC Name	1-bromocyclopentane-1- carboxylic acid	[1]
CAS Number	56447-24-6	[2]
Chemical Formula	C ₆ H ₉ BrO ₂	[2]
Molecular Weight	193.04 g/mol	[2]
Melting Point	66 °C	[2]
SMILES	C1CCC(C1)(C(=O)O)Br	[1]
InChI	InChI=1S/C6H9BrO2/c7- 6(5(8)9)3-1-2-4-6/h1-4H2, (H,8,9)	[1]

Spectroscopic Data

Experimentally obtained spectroscopic data for **1-Bromocyclopentane-1-carboxylic acid** is not readily available in public spectral databases. However, based on its structure and general principles of spectroscopy, the following characteristics can be predicted.

Table 2: Predicted Spectroscopic Data



Spectrum	Predicted Peaks and Characteristics
¹ H NMR	The spectrum is expected to show complex multiplets for the methylene protons of the cyclopentane ring. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³ C NMR	The spectrum would show a signal for the quaternary carbon attached to the bromine and carboxylic acid group, a signal for the carboxylic acid carbonyl carbon (typically in the range of 170-180 ppm), and signals for the methylene carbons of the cyclopentane ring.
IR Spectroscopy	A broad O-H stretching band from approximately 2500-3300 cm ⁻¹ is characteristic of the carboxylic acid dimer. A strong C=O stretching absorption is expected around 1700-1725 cm ⁻¹ . A C-Br stretching band would be observed in the fingerprint region.[3]
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹ Br and ⁸¹ Br). Fragmentation would likely involve the loss of Br and COOH. Predicted m/z values for various adducts have been calculated.[4]

Synthesis

1-Bromocyclopentane-1-carboxylic acid can be synthesized via the Hell-Volhard-Zelinskii reaction from cyclopentanecarboxylic acid. This reaction involves the alpha-bromination of a carboxylic acid in the presence of phosphorus tribromide and bromine.

Experimental Protocol: Hell-Volhard-Zelinskii Reaction



This protocol is adapted from a known procedure for the synthesis of α -bromo carboxylic acids.

Materials:

- Cyclopentanecarboxylic acid
- Red phosphorus
- Bromine
- Ether
- Water

Procedure:

- In a reaction vessel, mix cyclopentanecarboxylic acid and red phosphorus.
- Slowly add bromine to the mixture dropwise over a period of 2 hours. A vigorous reaction with the liberation of hydrogen bromide will be observed.
- After the addition is complete, stir the reaction mixture at 60°C for 3 hours.
- Cool the resulting dark-colored oil and pour it into water.
- Extract the aqueous mixture three times with ether.
- Combine the ether extracts and wash them with water.
- Dry the ether layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Remove the ether by distillation.
- Distill the remaining oily residue under high vacuum to obtain 1-Bromocyclopentane-1carboxylic acid.

Reactivity and Applications



1-Bromocyclopentane-1-carboxylic acid is a useful intermediate in organic synthesis. The presence of both a carboxylic acid and a reactive bromine atom allows for a variety of chemical transformations. It can be used in reactions such as the Reformatsky reaction, where it reacts with a carbonyl compound in the presence of zinc to form β -hydroxy esters. The carboxylic acid moiety can undergo esterification, and the bromine atom can be displaced by nucleophiles.

Safety Information

Table 3: Hazard Statements

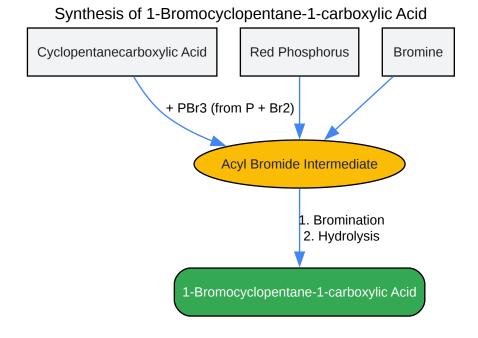
Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H318	Causes serious eye damage
H335	May cause respiratory irritation

Users should consult the full Safety Data Sheet (SDS) before handling this compound and take appropriate safety precautions.

Visualization of Synthesis Workflow

The following diagram illustrates the synthesis of **1-Bromocyclopentane-1-carboxylic acid** via the Hell-Volhard-Zelinskii reaction.





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Caption: Synthesis workflow for 1-Bromocyclopentane-1-carboxylic acid.

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